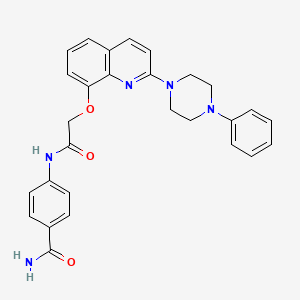

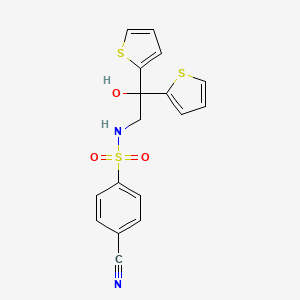

![molecular formula C17H12ClNO3S2 B2813566 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 324044-65-7](/img/structure/B2813566.png)

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzothiazole group, which is a type of heterocyclic compound. Benzothiazoles are known for their broad range of chemical and biological properties . They are found in many important drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure analysis of such compounds is usually done using techniques like FTIR, 1H, 13C-NMR and HRMS .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For instance, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria .科学的研究の応用

Quorum Sensing Inhibitors

This compound has been found to be a potent selective lasB quorum sensing inhibitor of Gram-negative bacteria . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .

Anti-Biofilm Formation

The compound has shown moderate anti-biofilm formation of Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. Microorganisms that form biofilms include bacteria, fungi and protists .

Virulence Production Inhibition

The compound can inhibit the virulence production in bacteria . Virulence factors are molecules produced by bacteria, viruses, fungi, and protozoa that add to their effectiveness and enable them to achieve the following: colonization of a niche in the host (this includes attachment to cells).

Antibacterial Activity

A series of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial activity . This suggests that the compound could have potential antibacterial properties.

Antifungal Activity

The same series of compounds were also evaluated for their antifungal activity . This suggests that the compound could have potential antifungal properties.

Drug Development

The compound could be a good template for further drug development . The docking studies revealed that the compound binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

作用機序

Target of Action

The primary target of 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is the LasB quorum sensing system of Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .

Mode of Action

The compound interacts with its target by inhibiting the LasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can lead to a decrease in their virulence .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The result of the compound’s action is a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This can lead to a decrease in the bacteria’s pathogenicity, making it easier for the host’s immune system to eliminate the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate. For instance, the presence of other bacteria, the availability of nutrients, and the physical conditions of the environment can all affect the compound’s ability to inhibit the LasB quorum sensing system .

将来の方向性

特性

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S2/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-23-17-19-13-3-1-2-4-15(13)24-17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQOGTIVADLTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

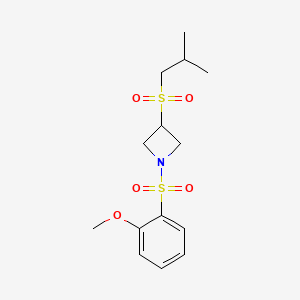

![2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2813485.png)

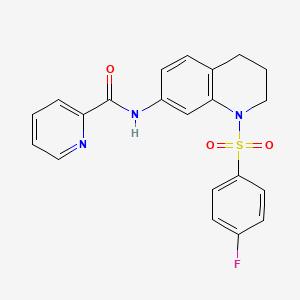

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2813487.png)

![Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2813494.png)

![6-Cyclopropyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2813498.png)

![N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2813500.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)

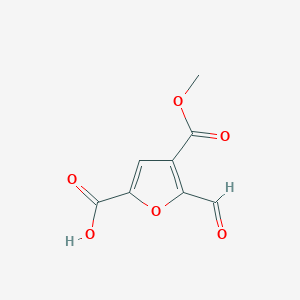

![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)